

Spectroscopic Profile of Methyl 1-cyclopentene-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1-cyclopentene-1-carboxylate

Cat. No.: B041561

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 1-cyclopentene-1-carboxylate**, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a critical resource for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The structural features of **Methyl 1-cyclopentene-1-carboxylate** have been characterized using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy. The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.68	t	1H	=C-H
3.71	s	3H	-O-CH ₃
2.54 - 2.47	m	4H	=C-CH ₂ - and -CH ₂ -C=
1.94 - 1.87	m	2H	-CH ₂ -CH ₂ -CH ₂ -

Abbreviations: s = singlet, t = triplet, m = multiplet

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
165.5	$\text{C}=\text{O}$
143.2	$=\text{C}-\text{H}$
136.8	$\text{C}=\text{C}-\text{COOCH}_3$
51.0	$-\text{O}-\text{CH}_3$
32.8	$=\text{C}-\text{CH}_2-$
30.2	$-\text{CH}_2-\text{C}=$
22.5	$-\text{CH}_2-\text{CH}_2-\text{CH}_2-$

Table 3: FT-IR Spectroscopic Data (Neat)

Wavenumber (cm^{-1})	Intensity	Assignment
2955	Strong	C-H stretch (sp^3)
2848	Medium	C-H stretch (sp^3)
1715	Strong	$\text{C}=\text{O}$ stretch (ester)
1635	Medium	$\text{C}=\text{C}$ stretch
1437	Medium	C-H bend
1235	Strong	C-O stretch
1075	Strong	C-O stretch

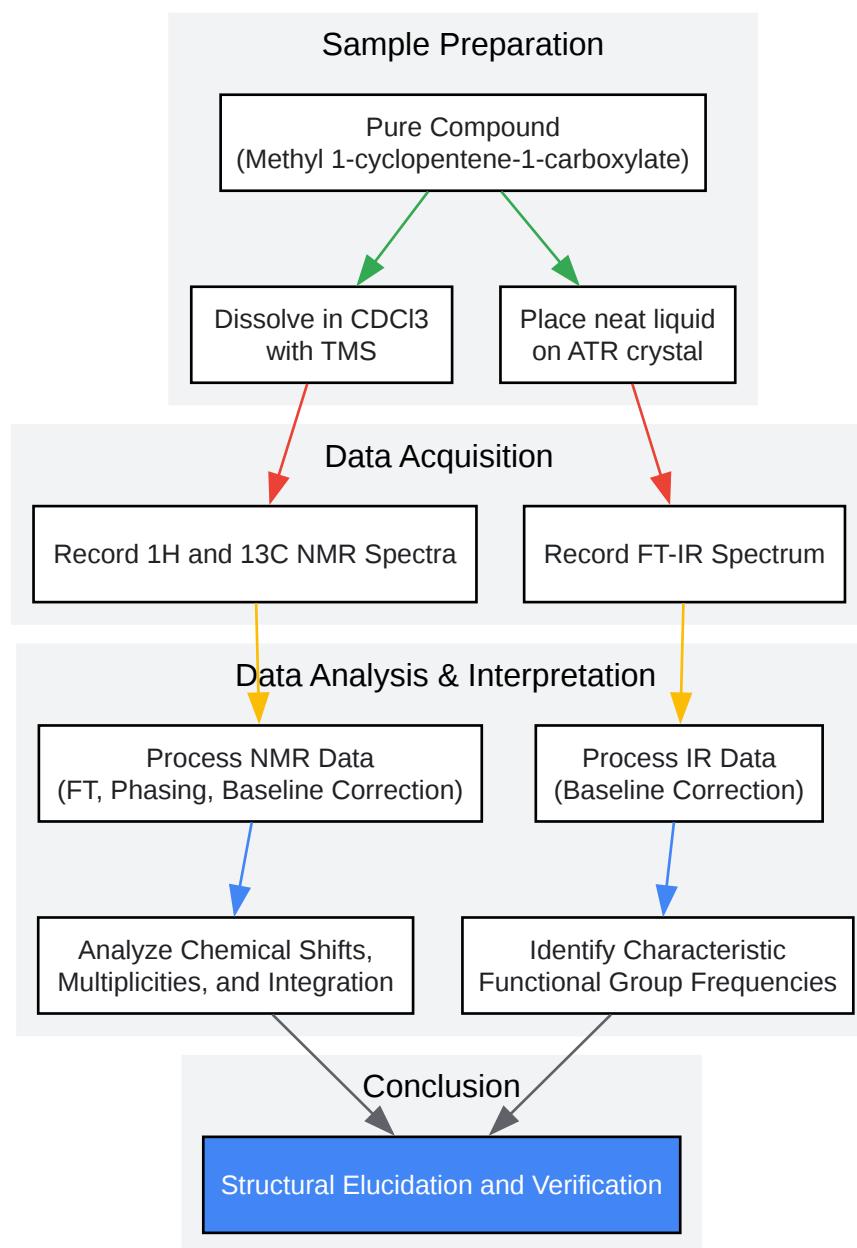
Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the NMR and IR spectra presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Methyl 1-cyclopentene-1-carboxylate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

The NMR spectra are recorded on a spectrometer operating at a proton resonance frequency of 300 MHz or higher. For ^1H NMR, the spectrum is typically acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ^{13}C NMR, a proton-decoupled sequence is used with a wider spectral width, a 45° pulse width, and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals.


Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of neat **Methyl 1-cyclopentene-1-carboxylate** is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of 4000-400 cm^{-1} by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like **Methyl 1-cyclopentene-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 1-cyclopentene-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041561#spectroscopic-data-of-methyl-1-cyclopentene-1-carboxylate-nmr-ir\]](https://www.benchchem.com/product/b041561#spectroscopic-data-of-methyl-1-cyclopentene-1-carboxylate-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com